molecular formula C6H6ClIN2 B2411948 6-Chloro-2-iodo-4-methylpyridin-3-amine CAS No. 1073182-74-7

6-Chloro-2-iodo-4-methylpyridin-3-amine

Cat. No. B2411948
CAS RN: 1073182-74-7
M. Wt: 268.48
InChI Key: IOUXPZAGBJPWRP-UHFFFAOYSA-N
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Description

“6-Chloro-2-iodo-4-methylpyridin-3-amine” is a chemical compound with the molecular formula C6H6ClIN2. It has a molecular weight of 268.48 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of “6-Chloro-2-iodo-4-methylpyridin-3-amine” involves a reaction with sodium carbonate in a solvent mixture of tetrahydrofuran, water, and toluene at temperatures between 20 and 90°C for 41 hours .


Molecular Structure Analysis

The molecular structure of “6-Chloro-2-iodo-4-methylpyridin-3-amine” consists of 10 heavy atoms and 6 aromatic heavy atoms. It has a molar refractivity of 51.33 .


Physical And Chemical Properties Analysis

“6-Chloro-2-iodo-4-methylpyridin-3-amine” has a number of physical and chemical properties. It has a high gastrointestinal absorption and is BBB permeant. It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its lipophilicity is represented by a Log Po/w (iLOGP) of 1.86 .

Scientific Research Applications

Rearrangements in Halopyridines

  • Pyridyne intermediates play a role in aminations of halopyridines, such as 3-chloro and 4-chloropyridine, resulting in mixtures of amino pyridines (Pieterse & Hertog, 2010).

Palladium-Catalyzed Aminations

  • Palladium-catalyzed amination of chloro-terpyridine is useful for preparing aminated mono- and ditopic terpyridine ligands and further complexation with ruthenium(II) (Johansson, 2006).

Ring Transformations in Heterocyclic Compounds

  • Unusual reactions, including rearrangements and ring transformations, occur in aminations of substances like 2-bromo-6-methylpyridine, leading to the formation of different compounds (Hertog, Plas, Pieterse & Streef, 2010).

Synthesis and Structure of Trialkyltantalum Complexes

  • Trialkyltantalum complexes are synthesized using various aminopyridinato ligands, showing different coordination environments and high thermal stability, with applications in olefin polymerization (Noor, Kretschmer & Kempe, 2006).

Reactions of Ethyl 6-Alkyl(aryl)-4-chloromethyl-2-methylpyridine

  • Ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine reacts with ammonia and primary amines to yield specific pyrrolopyridin derivatives (Nadzhafova, 2002).

Selective Palladium-Catalyzed Aminations

Homogeneous Catalytic Aminocarbonylation

  • Aminocarbonylation of nitrogen-containing iodo-heteroaromatics can yield N-substituted nicotinamides and related compounds, important in various biological applications (Takács, Jakab, Petz & Kollár, 2007).

Synthesis of Trialkyltantalum Complexes

  • The synthesis of trialkyltantalum complexes using amine, amido, and aminopyridinato ligands demonstrates diverse applications in catalysis and material science (Fuhrmann, Brenner, Arndt & Kempe, 1996).

Safety And Hazards

The safety and hazards associated with “6-Chloro-2-iodo-4-methylpyridin-3-amine” are represented by the GHS pictogram. The signal word for this compound is “Danger”. It has precautionary statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501. It falls under hazard class 6.1 and has hazard statements H301, H311, and H331 .

properties

IUPAC Name

6-chloro-2-iodo-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClIN2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUXPZAGBJPWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-iodo-4-methylpyridin-3-amine

Synthesis routes and methods

Procedure details

5-Amino-2-chloro-4-methylpyridine (1.35 g) was dissolved in DMF (20 mL), N-iodosuccinimide (2.59 g) was added and the reaction mixture was stirred at room temperature for 12 hours. Ethyl acetate was added and the organic layer was washed 3× with water, washed with brine, dried over MgSO4 and concentrated in vacuum. The residue was purified by column chromatography (silica 60, hexane/ethyl acetate=3:1, Rf=0.30) to afford 1.38 g of the title compound of the formula
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.59 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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